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‘ Compound of Interest

Compound Name: 2-Methoxybenzoyl cyanide

Cat. No.: B1590097

2-Methoxybenzoyl cyanide is an aromatic organic compound featuring a benzene ring substituted with two adjacent functional groups: an electron-c
electron-withdrawing acyl cyanide group (-COCN). This ortho substitution pattern creates a unique electronic and steric environment that dictates its «
particularly reactive functional group, while the methoxy group is a common substituent in many biologically active molecules.

Understanding the interplay between these groups is crucial for predicting the molecule's stability, spectroscopic signature, and reactivity. Theoretical
Functional Theory (DFT), provide a powerful, non-empirical route to elucidate these properties, offering predictive insights that can guide experimente
the core theoretical approaches for characterizing 2-Methoxybenzoyl cyanide, drawing parallels from extensive computational research on related r
other benzonitriles.[1][2]

The Computational Gauntlet: A Self-Validating Workflow

The choice of computational methodology is paramount for achieving a balance between accuracy and efficiency. For a molecule of this nature, Dens
industry standard.[3] It provides robust predictions of ground-state properties, including molecular geometry and vibrational frequencies. For excited-¢
Time-Dependent DFT (TD-DFT) is the logical extension.[1][4]

Our theoretical protocol is designed as a self-validating system. The workflow begins with geometry optimization, followed by frequency calculations.
confirms that the optimized structure is a true energy minimum, thus validating the foundational geometry for all subsequent property calculations.

Core Computational Protocol

* Geometry Optimization: The initial step involves finding the lowest energy conformation of the molecule. The B3LYP functional combined with a Po
established choice for this class of compounds, providing reliable geometric parameters.[5][6]

» Vibrational Frequency Analysis: Performed at the same level of theory, this step serves two purposes:
o It confirms the optimized structure is a stable minimum (no imaginary frequencies).
o It predicts the infrared (IR) spectrum, allowing for direct comparison with experimental data.

« Electronic Property Calculation: Using the validated geometry, single-point energy calculations are performed to analyze the Frontier Molecular Ort
potential, and charge distribution.[3][7]

« Excited-State Analysis (UV-Vis): TD-DFT calculations are employed to simulate the electronic absorption spectrum, predicting the wavelengths of r
the underlying 1 - 11* transitions.[1]

« Solvent Effects: To simulate realistic experimental conditions, all calculations can be repeated using a solvent model, such as the Polarizable Conti
influence of a solvent environment.[1]
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Caption: A standard workflow for the theoretical analysis of organic molecules.

Molecular Geometry: The Ortho-Effect in Focus

The geometric structure of 2-Methoxybenzoyl cyanide is dictated by the steric and electronic interactions between the adjacent methoxy and acyl ¢
isomers where substituents are far apart, the ortho arrangement forces a specific conformational preference to minimize steric repulsion.

DFT calculations on analogous molecules, such as 2-methoxybenzaldehyde, reveal that the methoxy group's methyl moiety tends to orient away fron
strain.[2] A similar conformation is predicted for 2-Methoxybenzoyl cyanide. The planarity of the benzoyl cyanide fragment is expected to be slightly

Table 1: Predicted Key Geometrical Parameters for 2-Methoxybenzoyl Cyanide (Based on DFT/B3LYP/6-311++G(d,p) level of theory and analogy v
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Parameter Description Predicted Value Rationa
r(C=N) Cyano group bond length ~1.16 A Typical fi
Slightly €
r(C=0) Carbonyl bond length ~1.22 A ]
ring.
. Standarc
r(C_ring—C_carbonyl) Bond to carbonyl group ~1.48 A
bond che
. Shorter t
r(C_ring-O) Methoxy C-O bond length ~1.36 A
resonanc
£ (0=C-C=N) Acyl cyanide angle ~178-180° Expecte(
. Non-plar
1(C-C-0-C) Methoxy dihedral angle ~5-15° .
with the «

Vibrational Fingerprints: A Spectroscopic Roadmap

Theoretical vibrational analysis provides a predicted FT-IR spectrum, which is invaluable for identifying the molecule and confirming its synthesis. The
molecular motions, with the most characteristic vibrations being those of the functional groups.

Table 2: Predicted Prominent Vibrational Frequencies (cm~1) (Unscaled frequencies based on DFT/B3LYP/6-311++G(d,p) calculations)

Frequency (cm™?) Vibrational Mode Description & Significa

A strong, sharp peak charz
~2230 C=N stretch ) o )
is sensitive to electronic cc

An intense band for the ac

~1685 C=0 stretch

than that of aliphatic keton
~3080 Aromatic C-H stretch Medium intensity peaks ch
~1600, 1480 Aromatic C=C stretch Multiple bands of varying il

) A strong band characterist

~1250 Asymmetric C-O-C stretch .

linkage.
~1025 Symmetric C-O-C stretch A moderate intensity band

These predicted frequencies serve as a robust reference for interpreting experimental IR spectra. Studies on related methoxy-substituted benzaldehy
DFT-calculated and experimental spectra, validating this predictive power.[2]

Electronic Landscape and Reactivity

The electronic character of 2-Methoxybenzoyl cyanide is defined by the donor-acceptor relationship between the methoxy group and the benzoyl cy
analyzing the Frontier Molecular Orbitals (FMOs).

« Highest Occupied Molecular Orbital (HOMO): This orbital represents the region of highest electron density and is the primary site for electrophilic a
predicted to be delocalized across the electron-rich methoxy-substituted benzene ring.

« Lowest Unoccupied Molecular Orbital (LUMO): This orbital is the primary site for nucleophilic attack. The LUMO is expected to be localized on the
particularly on the carbonyl carbon and the cyano carbon.

The HOMO-LUMO energy gap (AE) is a crucial descriptor of molecular stability and reactivity.[3] A smaller gap suggests the molecule is more polariz.

Table 3: Predicted FMO Properties
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Property Predicted Value (in vacuum) Significance

E_HOMO ~-6.5eV Indicates electron-donating
E_LUMO ~-2.0eV Indicates electron-acceptir
AE (HOMO-LUMO Gap) 45ev Suggests moderate kinetic

systems.[1][4]

digraph "FMO _Concept" {

graph [fontname="Arial", fontsize=12];

node [shape=none, fontname="Arial", fontsize=11];

edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee];

// Energy Axis
{

rank=same;

rankdir=TB;

node [shape=plaintext];
"Energy" [label="Energy"l;
}

// LUMO

LUMO [label="LUMO\n(Lowest Unoccupied\nMolecular Orbital)", shape=box, style="filled", fillcolor="#FFFFFF", fi

// HOMO

HOMO [label="HOMO\n(Highest Occupied\nMolecular Orbital)", shape=box, style="filled", fillcolor="#4285F4", fo

// Energy Gap
HOMO -> LUMO [style=invis];

subgraph {
rank=same;

edge [style=invis];
HOMO -> LUMO;

}

// Annotations

node [shape=plaintext, fontcolor="#202124"];

LUMO desc [label="Accepts electrons\n(Site for Nucleophilic Attack)"];
HOMO_desc [label="Donates electrons\n(Site for Electrophilic Attack)"];
Gap_desc [label="AE = E LUMO - E_HOMO\n(Reactivity Indicator)"];

// Invisible nodes for positioning
node [shape=point, style=invis];
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pl; p2; p3;

LUMO -> pl [style=invis];
pl -> LUMO desc [dir=none, style=dashed];

HOMO -> p2 [style=invis];
p2 -> HOMO desc [dir=none, style=dashed];

edge [dir=none, style=solid, constraint=false, arrowhead=none, arrowtail=nonel;
{rank=same; LUMO; pl; LUMO desc}
{rank=same; HOMO; p2; HOMO desc}

// Arrow for energy gap

edge [arrowhead=tee, arrowtail=tee, constraint=false, color="#EA4335"];
HOMO right [pos="LUMO.e[0], HOMO.e[1]!"];

LUMO right [pos="LUMO.e[O], LUMO.e[1]1!"];

HOMO right -> LUMO right [label=" AE", fontcolor="#EA4335"];

}

Caption: Frontier Molecular Orbitals (FMOs) and the energy gap.

Predicted Reactivity and Biological Implications

The cyanide moiety is a well-known toxicophore, primarily through its action as a potent inhibitor of metalloenzymes like cytochrome c oxidase in the
cyanide ion (CN~) binds strongly to the iron center of these enzymes, halting cellular respiration.[8] While 2-Methoxybenzoyl cyanide is an organic «
would be a primary determinant of its toxicity.

From a synthetic chemistry perspective, the acyl cyanide group is a versatile functional handle. The electron-withdrawing nature of the group makes t
susceptible to attack by nucleophiles. Furthermore, studies on related acrylonitriles have demonstrated that the cyanide moiety can be critical for cytc
suggesting potential applications in medicinal chemistry.[10]

Conclusion

This guide establishes a robust theoretical framework for the comprehensive analysis of 2-Methoxybenzoyl cyanide. By leveraging established DFT
predict its structural, vibrational, and electronic properties. The key takeaways from this theoretical approach are:

o The molecule likely adopts a slightly non-planar conformation due to steric hindrance between the ortho-substituents.
« Its IR and UV-Vis spectra will have characteristic signatures dominated by the acyl cyanide and methoxy-benzene chromophores.

» The electronic structure is defined by a donor-acceptor system, with the HOMO localized on the ring and the LUMO on the acyl cyanide group, indi
nucleophilic reactions.

These computational insights provide a foundational understanding of 2-Methoxybenzoyl cyanide, enabling researchers to anticipate its behavior ar
synthesis, characterization, and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
protocols, we make no warranties, express or implied, regarding the fithess of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
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